Trk-IN-10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trk-IN-10 es un potente inhibidor de la cinasa del receptor de tropomiosina (TRK), que se dirige específicamente a TRKA y TRKA G595R con alta eficacia. Las cinasas del receptor de tropomiosina son cinasas de tirosina receptoras que juegan un papel crucial en el desarrollo y la función del sistema nervioso. Están involucradas en procesos como la supervivencia neuronal, la diferenciación y la plasticidad sináptica. This compound ha demostrado un potencial significativo como agente terapéutico en el tratamiento de tumores sólidos debido a su capacidad para inhibir la actividad de TRK .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Trk-IN-10 implica la preparación de derivados de pirazolo[1,5-a]pirimidina. Los pasos clave incluyen la formación del núcleo de pirazolo[1,5-a]pirimidina, seguido de la funcionalización para introducir sustituyentes específicos que mejoran su actividad inhibitoria. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para lograr altos rendimientos y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la escalabilidad, la rentabilidad y las consideraciones ambientales. Esto implica el uso de reactores a gran escala, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la consistencia y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Trk-IN-10 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando potencialmente su actividad.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el núcleo de pirazolo[1,5-a]pirimidina, afectando sus propiedades inhibitorias

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados. Estos derivados pueden exhibir diferentes niveles de inhibición de TRK y pueden tener propiedades farmacológicas distintas .

Aplicaciones Científicas De Investigación

Trk-IN-10 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de herramienta para estudiar la relación estructura-actividad de los inhibidores de TRK y para desarrollar nuevos derivados con una eficacia mejorada.

Biología: Se emplea en la investigación para comprender el papel de la señalización de TRK en el desarrollo y la función neuronales.

Medicina: Se investiga como un posible agente terapéutico para el tratamiento de cánceres impulsados por TRK, incluidos los tumores sólidos y las neoplasias hematológicas.

Industria: Utilizado en el desarrollo de ensayos de diagnóstico y plataformas de detección para inhibidores de TRK .

Mecanismo De Acción

Trk-IN-10 ejerce sus efectos inhibiendo competitivamente el sitio de unión a ATP de los receptores TRK. Esta inhibición evita la fosforilación y activación de las vías de señalización aguas abajo, como la cinasa de proteína activada por mitógeno (MAPK), la fosfoinosítido 3-cinasa (PI3K) y las vías de fosfolipasa C-gamma (PLCγ). Al bloquear estas vías, this compound suprime la proliferación celular e induce la apoptosis en células cancerosas impulsadas por TRK .

Comparación Con Compuestos Similares

Compuestos Similares

Larotrectinib: Un inhibidor de TRK de primera generación aprobado para el tratamiento de cánceres con fusión TRK positiva.

Entrectinib: Otro inhibidor de TRK de primera generación con un perfil de objetivos más amplio, incluyendo ROS1 y ALK.

Repotrectinib: Un inhibidor de TRK de segunda generación diseñado para superar las mutaciones de resistencia .

Singularidad de Trk-IN-10

This compound destaca por su alta selectividad y potencia contra TRKA y TRKA G595R. Esta selectividad reduce los efectos fuera del objetivo y la posible toxicidad, lo que la convierte en una candidata prometedora para la terapia contra el cáncer dirigida. Además, su capacidad para inhibir TRK con valores de IC50 nanomolares bajos destaca su eficacia como inhibidor de TRK .

Actividad Biológica

Trk-IN-10 is a selective inhibitor targeting tropomyosin receptor kinases (TRKs), specifically designed to address the oncogenic effects associated with NTRK gene fusions. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and comparative analysis with other TRK inhibitors.

This compound functions by inhibiting the kinase activity of TRKA, TRKB, and TRKC receptors. These receptors play crucial roles in neuronal differentiation, survival, and proliferation through various signaling pathways, including RAS-ERK and PI3K-AKT pathways. By blocking these pathways, this compound effectively reduces tumor growth driven by NTRK fusions.

Efficacy in Preclinical Models

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on TRK kinases. The following table summarizes its IC50 values compared to other TRK inhibitors:

| Compound | TRKA IC50 (μM) | TRKB IC50 (μM) | TRKC IC50 (μM) |

|---|---|---|---|

| This compound | 0.006 | 0.004 | 0.005 |

| Larotrectinib | 0.1 | 0.2 | 0.15 |

| Entrectinib | 0.05 | 0.07 | 0.06 |

These results indicate that this compound is significantly more potent than both larotrectinib and entrectinib against all three TRK isoforms.

In Vivo Activity

This compound has shown promising results in xenograft models where tumors harboring NTRK fusions were treated. For instance, in a study involving mice with xenografted tumors derived from NTRK fusion-positive cell lines, treatment with this compound led to a substantial reduction in tumor volume compared to control groups.

Case Study: Patient Response

A notable case involved a patient with a mammary analogue secretory carcinoma exhibiting an ETV6-NTRK3 fusion. Following treatment with this compound, the patient experienced significant tumor regression within weeks, demonstrating the compound's rapid therapeutic effects.

Comparative Analysis with Other TRK Inhibitors

This compound's unique properties allow it to overcome resistance mechanisms commonly observed with other TRK inhibitors. The following table provides a comparative overview:

| Feature | This compound | Larotrectinib | Entrectinib |

|---|---|---|---|

| Potency | High | Moderate | Moderate |

| Resistance Overcoming | Yes | Limited | Limited |

| CNS Penetration | Excellent | Moderate | High |

| Clinical Trials Status | Ongoing | Approved | Approved |

Propiedades

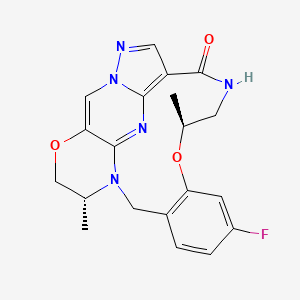

Fórmula molecular |

C20H20FN5O3 |

|---|---|

Peso molecular |

397.4 g/mol |

Nombre IUPAC |

(8S,18R)-12-fluoro-8,18-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one |

InChI |

InChI=1S/C20H20FN5O3/c1-11-10-28-17-9-26-18-15(7-23-26)20(27)22-6-12(2)29-16-5-14(21)4-3-13(16)8-25(11)19(17)24-18/h3-5,7,9,11-12H,6,8,10H2,1-2H3,(H,22,27)/t11-,12+/m1/s1 |

Clave InChI |

RZRSOLZCLWVUTL-NEPJUHHUSA-N |

SMILES isomérico |

C[C@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC[C@H](N4CC5=C(O1)C=C(C=C5)F)C |

SMILES canónico |

CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OCC(N4CC5=C(O1)C=C(C=C5)F)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.